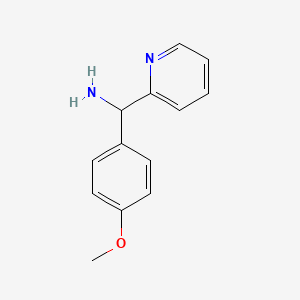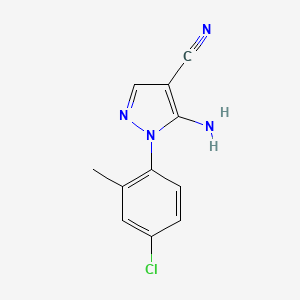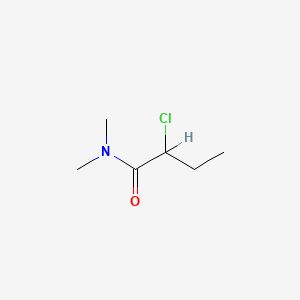![molecular formula C12H38N2Si4Sn B6593518 Bis[bis(trimethylsilyl)amino]tin(II) CAS No. 55147-78-9](/img/structure/B6593518.png)
Bis[bis(trimethylsilyl)amino]tin(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[bis(trimethylsilyl)amino]tin(II) is an organometallic compound with the chemical formula (\text{[[(CH}_3)_3\text{Si}]_2\text{N}]_2\text{Sn}). This compound is characterized by its orange to red liquid appearance and is used in various chemical applications .
Vorbereitungsmethoden
Bis[bis(trimethylsilyl)amino]tin(II) can be synthesized through several methods. One common synthetic route involves the reaction of tin(II) chloride with lithium bis(trimethylsilyl)amide in a non-polar solvent such as hexane . The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions include maintaining a low temperature to control the reaction rate and ensure high yield .
Analyse Chemischer Reaktionen
Bis[bis(trimethylsilyl)amino]tin(II) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin(IV) compounds.
Reduction: It can be reduced to form tin(0) compounds.
Substitution: It reacts with aldehydes and ketones to form N,N-dialkyleneamines
Common reagents used in these reactions include ozone, water, and other oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis[bis(trimethylsilyl)amino]tin(II) has several scientific research applications:
Wirkmechanismus
The mechanism of action of bis[bis(trimethylsilyl)amino]tin(II) involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound’s tin center can coordinate with various ligands, facilitating different chemical transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Bis[bis(trimethylsilyl)amino]tin(II) can be compared with other similar compounds such as:
- Zinc bis[bis(trimethylsilyl)amide]
- Tetrakis(dimethylamido)tin(IV)
- Sodium bis(trimethylsilyl)amide
- Magnesium bis(hexamethyldisilazide)
These compounds share similar structural features but differ in their reactivity and applications. Bis[bis(trimethylsilyl)amino]tin(II) is unique due to its specific use in thin film deposition and its ability to form N,N-dialkyleneamines .
Eigenschaften
CAS-Nummer |
55147-78-9 |
|---|---|
Molekularformel |
C12H38N2Si4Sn |
Molekulargewicht |
441.49 g/mol |
IUPAC-Name |
[[[bis(trimethylsilyl)amino]stannyl-trimethylsilylamino]-dimethylsilyl]methane |
InChI |
InChI=1S/2C6H18NSi2.Sn.2H/c2*1-8(2,3)7-9(4,5)6;;;/h2*1-6H3;;;/q2*-1;+2;; |
InChI-Schlüssel |
PGPBJZAKBXDXME-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Sn]N([Si](C)(C)C)[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)N([Si](C)(C)C)[SnH2]N([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![cyclopentane;[2-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phenyl]-diphenylphosphane;iron](/img/structure/B6593444.png)

![(1Z,5Z)-cycloocta-1,5-diene;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B6593453.png)








![(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6593535.png)
